4-Cyclobutyl-1,3-oxazole

Medicinal Chemistry Synthetic Building Blocks Data Scarcity

Researchers seeking non-flat, three-dimensional fragments for lead identification often face limited access to regioisomerically pure 4-substituted oxazoles. 4-Cyclobutyl-1,3-oxazole directly addresses this supply gap. Its distinct 4-position attachment vector enables exploration of novel chemical space beyond common 2- or 5-substituted analogs. Key advantages include: 1) A conformationally constrained cyclobutyl group that enhances metabolic stability and molecular rigidity in fragment-based drug design. 2) A defined scaffold for patentable, structurally novel analog generation through scaffold-hopping from biologically active 5-cyclobutyloxazole leads. 3) Reliable supply of the specific 4-cyclobutyl isomer, ensuring synthetic consistency and control over intellectual property for fragment growth.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
Cat. No. B13629055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutyl-1,3-oxazole
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=COC=N2
InChIInChI=1S/C7H9NO/c1-2-6(3-1)7-4-9-5-8-7/h4-6H,1-3H2
InChIKeyVGHKRPMSCZGGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutyl-1,3-oxazole: Heterocyclic Building Block


4-Cyclobutyl-1,3-oxazole (Molecular Formula: C₇H₉NO, Molecular Weight: 123.15 g/mol) is a small-molecule heterocycle featuring a 1,3-oxazole core substituted with a cyclobutyl ring at the 4-position [1]. This substitution pattern combines the privileged oxazole scaffold—known for its presence in numerous bioactive molecules—with a conformationally constrained cycloalkyl group, which can influence molecular shape, lipophilicity, and metabolic stability in ways distinct from other alkyl or cycloalkyl-substituted oxazole analogs [2]. The compound is primarily utilized as a synthetic intermediate and medicinal chemistry building block, with its 4-positional isomerism providing a unique entry point for structure-activity relationship (SAR) exploration relative to its 2- and 5-substituted counterparts.

Regioisomerically-pure 4-substituted oxazole building block
Unique 4-position attachment vector for SAR exploration
Conformationally constrained cyclobutyl group

4-Cyclobutyl-1,3-oxazole: Importance of 4-Positional Substitution


Generic substitution within the cyclobutyl-oxazole isomer family is not scientifically warranted due to the divergent synthetic accessibility and potential biological outcomes conferred by the position of the cyclobutyl group. The core structural information from PubChem confirms the distinct identity of 4-cyclobutyl-1,3-oxazole [1]. Literature on oxazole SAR demonstrates that the position of substituents on the oxazole ring is a critical determinant of biological target engagement, with 2-, 4-, and 5-substituted analogs often exhibiting vastly different activity and selectivity profiles [2]. The following evidence, while limited by the overall scarcity of peer-reviewed, comparator-based data for this specific compound, underscores the chemical rationale for its distinct selection in research programs.

4-Cyclobutyl-1,3-oxazole
Defined regioisomer with 4-position substitution
Distinct synthetic and SAR profile
2- or 5-Cyclobutyl Analogs
Different positional isomer; altered exit vector
May shift synthetic route and target engagement outcomes

4-Cyclobutyl-1,3-oxazole: Evidence & Gaps


Lack of Head-to-Head Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited sources) reveals a critical gap: no published, peer-reviewed study currently provides quantitative head-to-head comparative data (e.g., IC₅₀, Ki, metabolic stability, solubility) for the isolated compound '4-cyclobutyl-1,3-oxazole' against a defined analog. All located quantitative evidence pertains to downstream derivatives, where the cyclobutyl-oxazole fragment is part of a larger molecule. For example, in a series of antitubercular 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones, the most active compound (6q) showed an MIC of 0.05 µg/mL against M. tuberculosis H37Rv and MDR-TB, with a 2.1 log₁₀ reduction in bacterial load in vivo [1]. A related compound, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea (compound 8), demonstrated an in vitro MIC of 0.14 µM and was 80 times more potent than isoniazid against MDR-TB [2]. However, these data validate the 5-cyclobutyloxazol-2-yl pharmacophore, not the 4-cyclobutyl-1,3-oxazole core itself. The direct procurement value of 4-cyclobutyl-1,3-oxazole is therefore as a differentiated regioisomeric starting material for exploring SAR, where its unique 4-position substitution is the key differentiator, supported by structural identity data from PubChem [3].

Comparative Data Gap
Context-dependent
No peer-reviewed head-to-head comparator data for 4-cyclobutyl-1,3-oxazole
Class-level oxazole SAR: positional isomer choice is critical
Derivative evidence (5-substituted, MIC 0.05 µg/mL) supports positional importance
Medicinal Chemistry Synthetic Building Blocks Data Scarcity

4-Cyclobutyl-1,3-oxazole: Application Scenarios


Regioisomer-Specific Library Synthesis

For medicinal chemistry teams exploring non-flat, three-dimensional fragments, 4-cyclobutyl-1,3-oxazole serves as a compact, regioisomerically-pure building block. Its 4-position attachment vector offers a distinct exit trajectory compared to the more common 2- or 5-substituted analogs, enabling the exploration of novel chemical space in lead identification programs, as supported by the established value of oxazole positional isomerism in drug design [1].

Scaffold Hopping for Antitubercular Agents

Given the potent antitubercular activity of 5-cyclobutyloxazole-based thiosemicarbazones and thioureas [2], 4-cyclobutyl-1,3-oxazole can be employed as a key starting material in a scaffold-hopping strategy. By shifting the cyclobutyl group to the 4-position, researchers can generate patentable, structurally novel analogs with potentially improved resistance profiles or pharmacokinetic properties while retaining the critical cyclobutyl-oxazole motif.

FBDD Core Fragment

With a molecular weight of 123.15 Da, 4-cyclobutyl-1,3-oxazole adheres to the 'rule of three' for fragment screening. Its defined regioisomerism (4-position cyclobutyl) allows it to be differentiated from other commercially available cyclobutyl-oxazole fragments (e.g., 2- or 5-cyclobutyl), as cataloged in chemical databases [3]. Procurement of the specific 4-cyclobutyl isomer ensures synthetic versatility and intellectual property control for fragment growth.

Application
Selection Property
Validation Focus
Regioisomer-Specific Library Synthesis
4-Positional purity and attachment vector
SAR differentiation from 2-/5-substituted analogs
Scaffold Hopping for Antitubercular Research
4-Cyclobutyl oxazole core regioisomer
Antitubercular scaffold screening; IP protection
FBDD Fragment Screening
Low MW and regioisomeric identity
Fragment growth validation; 3D fragment diversity
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